

Spectroscopic and Spectrometric Analysis of 1,4-Dihydroxynaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dihydroxynaphthalene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxynaphthalene, a key aromatic compound, serves as a vital intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its chemical structure and electronic properties are of significant interest in drug design and materials science. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of **1,4-dihydroxynaphthalene**, offering a foundational dataset for researchers in the field. This document presents tabulated spectral data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its spectroscopic characteristics.

Data Presentation

The following tables summarize the quantitative NMR and UV-Vis spectroscopic data for **1,4-dihydroxynaphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

The proton NMR spectrum of **1,4-dihydroxynaphthalene** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
-OH	9.33	Singlet	2H	-
H-5, H-8	8.08	Multiplet	2H	Not explicitly stated
H-6, H-7	7.43	Multiplet	2H	Not explicitly stated
H-2, H-3	6.75	Singlet	2H	-

Note: Integration and coupling constants are inferred from spectral images where not explicitly provided in the source data.

¹³C NMR Data

The carbon-13 NMR spectrum of **1,4-dihydroxynaphthalene** was also obtained in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1, C-4	147.2
C-4a, C-8a	126.5
C-5, C-8	122.3
C-6, C-7	121.8
C-2, C-3	108.9

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis absorption spectrum of **1,4-dihydroxynaphthalene** was recorded in ethanol. The table below lists the absorption maxima (λ_{max}).

Solvent	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Molar Absorptivity (ϵ)
Ethanol	299	330	Not explicitly stated

Experimental Protocols

Detailed methodologies for the acquisition of NMR and UV-Vis spectra are provided below.

NMR Spectroscopy Protocol

Sample Preparation

- Weighing the Sample: Accurately weigh approximately 10-20 mg of **1,4-dihydroxynaphthalene**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6 , 99.9% D).
- Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters (Example for a 400 MHz Spectrometer)

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei: ^1H and ^{13}C
- Solvent: DMSO- d_6
- Temperature: 298 K (25 °C)
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse (zg30)

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: ~16 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2.0 s
 - Acquisition Time: ~1 s
 - Spectral Width: ~240 ppm
- Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

UV-Vis Spectroscopy Protocol

Sample Preparation

- Stock Solution Preparation: Prepare a stock solution of **1,4-dihydroxynaphthalene** in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.
- Serial Dilution: Perform a serial dilution of the stock solution to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 AU (typically in the range of 1-10 $\mu\text{g/mL}$).
- Cuvette Preparation: Use a quartz cuvette with a 1 cm path length. Rinse the cuvette with the solvent (ethanol) multiple times before use.

Instrument Parameters

- Spectrophotometer: Double-beam UV-Vis spectrophotometer
- Solvent (Blank): Spectroscopic grade ethanol
- Wavelength Range: 200 - 800 nm
- Scan Speed: Medium
- Data Interval: 1.0 nm
- Procedure:
 - Fill the reference and sample cuvettes with the blank solution (ethanol) and record a baseline correction.
 - Empty the sample cuvette and rinse it with the sample solution.
 - Fill the sample cuvette with the **1,4-dihydroxynaphthalene** solution.
 - Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

Mandatory Visualization

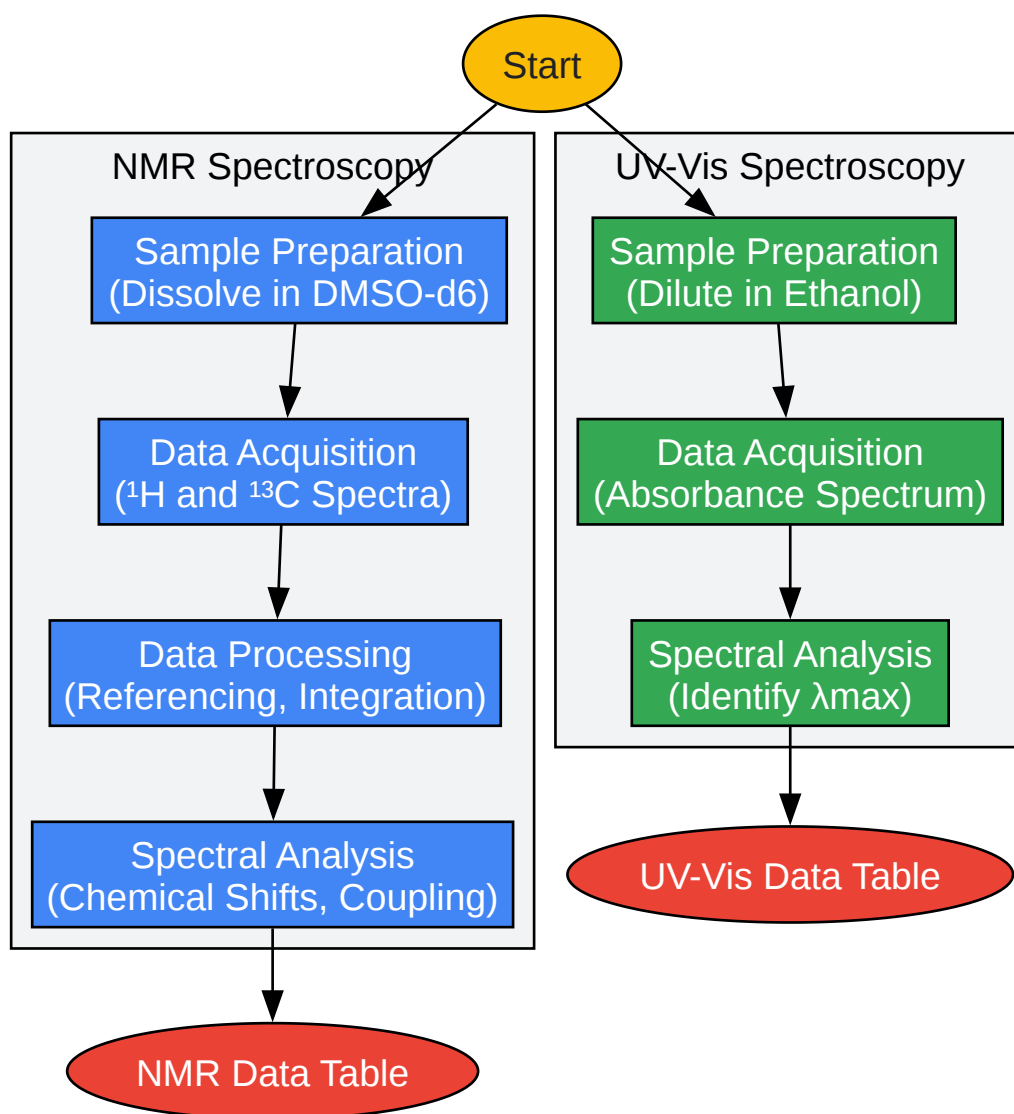
Relationship between Structure and Spectral Data

The following diagram illustrates the correlation between the chemical structure of **1,4-dihydroxynaphthalene** and its characteristic NMR and UV-Vis spectral features.

Structure-Spectra Correlation

Experimental Workflow

This diagram outlines the logical flow of the experimental procedures for obtaining and analyzing the spectral data of **1,4-dihydroxynaphthalene**.



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Spectral Analysis Workflow

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